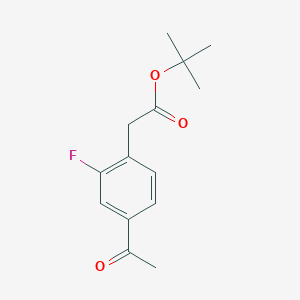
4-Iodo-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of iodine in the 4-position of the triazine ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,3,5-triazin-2-amine can be achieved through various methods. One common approach involves the reaction of 2-amino-1,3,5-triazine with iodine in the presence of a suitable base. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Another method involves the use of microwave irradiation to facilitate the reaction between 2-amino-1,3,5-triazine and iodine. This approach offers the advantage of shorter reaction times and higher yields compared to conventional methods .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form triazine N-oxides or reduction to yield triazine amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or peracids and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Cyclization Reactions: Cyclization reactions often require the use of strong bases or acids as catalysts and are conducted under reflux conditions.
Major Products Formed
Substitution Reactions: Various substituted triazines with different functional groups.
Oxidation and Reduction: Triazine N-oxides and triazine amines.
Cyclization Reactions: Fused heterocyclic compounds with potential biological activity .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Iodo-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects .
In cancer research, this compound derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . In antiviral research, the compound can interfere with viral replication by targeting viral enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Commonly used in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine: Known for its applications in material science and catalysis.
Uniqueness of 4-Iodo-1,3,5-triazin-2-amine
This compound stands out due to the presence of the iodine atom, which imparts unique reactivity and biological activity. This compound’s ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable subject of research .
Propriétés
Formule moléculaire |
C3H3IN4 |
|---|---|
Poids moléculaire |
221.99 g/mol |
Nom IUPAC |
4-iodo-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C3H3IN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8) |
Clé InChI |
OAGSDMMKNBZZEE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NC(=N1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)



![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)








